molecular formula C21H18N2O B565256 Calindol Amide-13C CAS No. 1217782-43-8

Calindol Amide-13C

Cat. No. B565256
M. Wt: 315.38
InChI Key: XLXUKYDIQFPOCY-QGZKNNNSSA-N
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Description

Calindol Amide-13C is an intermediate in the preparation of labelled Calindol . Its molecular formula is 13C1C20H18N2O and its molecular weight is 315.37 .


Molecular Structure Analysis

The molecular structure of Calindol Amide-13C is characterized by a planar amide group, which is a hybrid structure of the valence-bond forms . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .

Scientific Research Applications

Prodrug Development and Drug Delivery Systems

One research area involves the exploration of amide bonds in prodrug development, utilizing biocompatible polymers as carriers for amine drugs. For instance, the study by Zhu, Kumar, and Banker (2001) delves into the use of oxidized cellulose, a biocompatible and bioresorbable polymer, as a carrier for phenylpropanolamine hydrochloride, demonstrating the polymer's potential as a macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).

Structural Analysis and Spectroscopy

Another significant application is in the field of structural analysis and spectroscopy, where isotopic labeling, such as with 13C, plays a crucial role. For example, Gan (2006) discusses measuring amide nitrogen 14N quadrupolar coupling by two-dimensional 14N/13C NMR correlation, offering insights into molecular structure and dynamics (Gan, 2006).

Enzymatic Synthesis and Bioactive Compounds

Research by Khare, Kumar, and Kuo (2009) investigates the enzymatic synthesis of fatty amides, highlighting the application of lipase-catalyzed reactions in producing bioactive compounds. This study underscores the relevance of amide chemistry in developing antimicrobial and antioxidative agents (Khare, Kumar, & Kuo, 2009).

Green Chemistry and Sustainable Synthesis

The development of green chemistry methodologies for amide bond formation is a vital research area. García-Álvarez, Crochet, and Cadierno (2013) review metal-catalyzed synthetic approaches for amides in aqueous mediums, emphasizing environmentally friendly procedures (García-Álvarez, Crochet, & Cadierno, 2013).

Catalysis and Synthetic Applications

Amide bond formation via catalysis is crucial for synthesizing various biological and synthetic structures. Research by Dander and Garg (2017) explores the use of nickel catalysis in breaking amides for esterification, transamidation, and coupling reactions, highlighting the synthetic utility of amides in organic chemistry (Dander & Garg, 2017).

Safety And Hazards

Calindol Amide-13C is not classified as a hazardous compound . For detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-QGZKNNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724519
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calindol Amide-13C

CAS RN

1217782-43-8
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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